molecular formula C16H15ClN2OS B3007817 2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 327979-84-0

2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B3007817
CAS RN: 327979-84-0
M. Wt: 318.82
InChI Key: VGGZGAOSHSLDIF-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone" is a dihydropyrazole derivative with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds with similar structural motifs and potential biological activities. These compounds are characterized by a dihydropyrazole core substituted with various aromatic rings and halogens, which may influence their chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of related dihydropyrazole compounds typically involves a condensation/cyclization reaction. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by reacting (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of concentrated hydrochloric acid in methyl alcohol under reflux conditions . This method could potentially be adapted for the synthesis of "2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone" by altering the substituents on the starting materials accordingly.

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through spectral analysis and single crystal X-ray diffraction studies. For example, the related compound crystallizes in the monoclinic crystal system under space group P21/c . The equilibrium geometry and vibrational wavenumbers of another similar compound were computed using density functional B3LYP method with a 6-311++G(d) (5D, 7F) basis set . These techniques could be employed to determine the molecular structure of "2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone" and confirm its geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and HOMO-LUMO analysis. The HOMO (Highest Occupied Molecular Orbital) is localized over the entire molecule except for certain substituent groups, indicating regions of electron density that could participate in chemical reactions. The LUMO (Lowest Unoccupied Molecular Orbital) is also spread throughout the molecule, suggesting possible sites for electron acceptance . These properties suggest that the compound could undergo various chemical reactions, particularly those involving electrophilic and nucleophilic attacks at specific sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrazole derivatives can be deduced from their molecular structure and electronic properties. The presence of halogens and aromatic rings suggests that these compounds may have significant polarities and could exhibit varying solubilities in different solvents. The nonlinear optical properties of these compounds have been evaluated, indicating potential applications in materials science . Additionally, the molecular electrostatic potential study reveals negative regions over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, and positive regions over the nitrogen atoms, which are potential sites for nucleophilic attack .

Scientific Research Applications

Heterocyclic Chemistry and Molecular Structure Analysis

Biological Activity and Pharmaceutical Research

  • Cholinesterase Inhibitors : Derivatives of this compound have been synthesized and evaluated for their anticholinesterase activities, which are relevant in treating conditions like Alzheimer's disease. For instance, compounds with electron-donating substituents exhibited high anticholinesterase activity (Mohsen et al., 2014).
  • Antimicrobial and Antifungal Applications : Certain derivatives have shown significant antimicrobial and antifungal activities. For example, compounds synthesized for this purpose were effective against various bacterial and fungal strains (Patel & Patel, 2017).
  • Antituberculosis Activity : The compound's derivatives have been explored for antituberculosis activity. Compounds with specific electron-donating substituents have demonstrated increased potency against Mycobacterium tuberculosis (Venugopal et al., 2020).

Synthesis and Chemical Properties

  • Synthesis Methods : Innovative synthesis methods for related compounds have been developed, such as the one-pot synthesis of aminobenzo[b]thiophenes, demonstrating the versatility in synthesizing derivatives of this compound (Androsov et al., 2010).
  • Chemical Reactions and Derivatives : Various reactions to create novel derivatives of this compound have been studied. For instance, reactions with phenyl isothiocyanate to create thiourea derivatives have been explored, which are significant in the synthesis of other heterocyclic compounds (Attaby et al., 2006).

Advanced Applications

  • Anticancer Research : Some derivatives have shown promising anticancer activities. For example, compounds synthesized as potential anti-breast cancer agents have displayed promising activities against specific tumor cells (Mahmoud et al., 2021).

Mechanism of Action

This compound has been identified as an anticoronaviral agent . This suggests that it may inhibit the activity of coronaviruses, although the exact mechanism of action is not specified .

properties

IUPAC Name

2-chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-4-6-12(7-5-11)14-9-13(15-3-2-8-21-15)18-19(14)16(20)10-17/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZGAOSHSLDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

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